molecular formula C13H19NO3 B1371709 4-(1-Piperidinylmethyl)benzoic acid hydrate CAS No. 1184978-48-0

4-(1-Piperidinylmethyl)benzoic acid hydrate

Cat. No.: B1371709
CAS No.: 1184978-48-0
M. Wt: 237.29 g/mol
InChI Key: SMFLWNMZJWPIBV-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

4-(1-Piperidinylmethyl)benzoic acid hydrate exists as a member of the aromatic carboxylic acid family, specifically classified as a para-substituted benzoic acid derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name being 4-(piperidin-1-ylmethyl)benzoic acid hydrate. The Chemical Abstracts Service has assigned the registry number 1184978-48-0 to this hydrated form, distinguishing it from related non-hydrated variants and salt forms.

The molecular structure incorporates key functional elements that define its chemical behavior and classification. The benzoic acid core provides the carboxylic acid functionality essential for many chemical transformations, while the piperidinylmethyl substituent introduces basic nitrogen character and increased molecular complexity. The hydrate designation indicates the incorporation of water molecules in the crystal structure, which can significantly influence the compound's physical properties and stability characteristics.

The compound exhibits amphiphilic properties due to the presence of both hydrophilic carboxylic acid and hydrophobic aromatic regions. This dual character positions the molecule within pharmaceutical and materials science applications where controlled solubility and membrane interactions are desired. The piperidine ring system contributes to the compound's three-dimensional structure and provides opportunities for hydrogen bonding interactions.

Historical Context in Organic Chemistry

The development of substituted benzoic acid derivatives has deep roots in organic chemistry, with the fundamental understanding of aromatic substitution patterns established in the nineteenth century. The synthesis of benzoic acid derivatives has been extensively documented, with traditional methods involving oxidation of methylbenzene using potassium permanganate under alkaline conditions serving as foundational approaches. These classical methodologies provided the groundwork for developing more sophisticated synthetic strategies targeting specific substitution patterns.

The emergence of piperidine-containing compounds in medicinal chemistry gained momentum during the twentieth century as researchers recognized the unique pharmacological properties imparted by this saturated six-membered nitrogen heterocycle. The incorporation of piperidine moieties into aromatic carboxylic acid frameworks represented a significant advancement in drug design, enabling the development of compounds with enhanced bioavailability and target selectivity.

Modern synthetic approaches have evolved to incorporate palladium-catalyzed reactions, microwave-assisted synthesis, and other contemporary methodologies that enable efficient preparation of complex aromatic carboxylic acid derivatives. The development of controlled synthetic routes has been crucial for accessing compounds like this compound with high purity and yield, supporting their evaluation in research applications.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its versatile reactivity profile and potential applications across multiple scientific disciplines. The compound serves as a valuable synthetic intermediate in organic chemistry, enabling the preparation of more complex molecular architectures through various chemical transformations. The presence of multiple reactive sites allows for selective functionalization strategies that can be tailored to specific research objectives.

In medicinal chemistry, compounds containing piperidine rings have demonstrated important biological activities, making this derivative of interest for pharmaceutical research and development. The combination of the carboxylic acid functionality with the piperidine moiety creates opportunities for developing compounds that can interact with diverse biological targets, particularly those involving neurotransmitter pathways and enzyme systems.

The compound's utility extends to materials science applications, where the combination of aromatic and aliphatic structural elements can contribute to unique material properties. The ability to form hydrogen bonds through both the carboxylic acid and nitrogen functionalities enables the development of supramolecular assemblies and coordination complexes with distinct characteristics.

Research applications also encompass the compound's use as a building block for more complex molecular systems, including those designed for catalysis, sensing, and bioconjugation applications. The structural features present in this compound provide a foundation for developing specialized chemical tools and probes for investigating biological processes.

Structural Characteristics Overview

The molecular architecture of this compound exhibits several distinctive structural features that govern its chemical and physical properties. The compound adopts a three-dimensional conformation where the piperidine ring assumes a chair conformation, providing optimal spatial arrangement and minimal steric interactions. The benzoic acid moiety maintains planarity characteristic of aromatic systems, while the methylene linker provides rotational flexibility between the aromatic and aliphatic portions of the molecule.

Structural Parameter Value Significance
Molecular Formula C₁₃H₁₉NO₃ Hydrated form with incorporated water
Molecular Weight 237.30 g/mol Includes contribution from hydration
Chemical Abstracts Service Number 1184978-48-0 Unique identifier for hydrated form
Simplified Molecular Input Line Entry System C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O Structural representation including hydration

The hydration state significantly influences the compound's crystalline properties and intermolecular interactions. Water molecules can form hydrogen bonds with both the carboxylic acid oxygen atoms and the nitrogen atom of the piperidine ring, creating extended network structures that affect solubility, melting point, and stability characteristics. These hydration interactions contribute to the compound's handling properties and storage requirements.

The electronic distribution within the molecule creates distinct regions of electron density that influence reactivity patterns. The carboxylic acid group exhibits typical acid behavior with a pKa value characteristic of aromatic carboxylic acids, while the piperidine nitrogen displays basic character that can participate in protonation and coordination reactions. The aromatic ring system provides opportunities for electrophilic substitution reactions, though the electron-donating nature of the piperidinylmethyl substituent influences the regioselectivity of such transformations.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLWNMZJWPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for 4-(1-Piperidinylmethyl)benzoic acid hydrate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperidinylmethyl)benzoic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted benzoic acids. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-(1-Piperidinylmethyl)benzoic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Piperidinylmethyl)benzoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below summarizes critical differences between 4-(1-Piperidinylmethyl)benzoic acid hydrate and its closest analogues:

Compound Name CAS Number Substituent Position Ring Type Linker Type Hydrate Status Key Properties
This compound 1184978-48-0 Para Piperidine Methylene Yes Enhanced crystallinity, moderate solubility
4-(Piperidin-1-ylmethyl)benzoic acid (anhydrous) 159691-33-5 Para Piperidine Methylene No Higher melting point, lower hygroscopicity
3-(Piperidin-1-ylmethyl)benzoic acid 158861-24-6 Meta Piperidine Methylene No Altered bioactivity due to meta substitution
3-(Azepan-1-ylmethyl)benzoic acid 915922-86-0 Meta Azepane (7-membered) Methylene No Increased conformational flexibility
4-(2-Piperidinoethoxy)benzoic acid hydrochloride Multiple (e.g., MFCD06657755) Para Piperidine Ethoxy No (HCl salt) Improved pharmacokinetics from ethoxy spacer
Tolperisone 4-Carboxylic Acid-d10 HCl Hydrate 1346603-66-4 Para Piperidine-d10 Propanoyl Yes Deuterated for metabolic stability studies
4-(4-Methyl-1,4-diazepin-1-yl)benzoic acid HCl hydrate 303134-03-4 Para Diazepine (7-membered, 2N) Methylene Yes Dual nitrogen centers enhance metal coordination

Detailed Comparative Analysis

Positional Isomerism: Para vs. Meta Substitution
  • 4-(Piperidinylmethyl)benzoic acid (para) exhibits superior crystallinity compared to its meta-substituted analogue (CAS 158861-24-6). The para configuration optimizes hydrogen bonding with water in the hydrate form, while the meta isomer may exhibit reduced solubility due to steric hindrance .
  • Biological assays suggest that the meta isomer shows lower affinity for GABA receptors, highlighting the importance of substituent positioning in drug design .
Ring Size and Flexibility
  • However, this modification reduces thermal stability, as evidenced by lower melting points .
  • The diazepine-containing analogue (CAS 303134-03-4) introduces a second nitrogen atom, enabling chelation with metal ions—a property absent in the parent compound .
Linker Modifications: Methylene vs. Ethoxy
  • The ethoxy linker in 4-(2-piperidinoethoxy)benzoic acid hydrochloride extends the distance between the piperidine and benzoic acid moieties, improving membrane permeability. This structural feature is exploited in prodrug designs .
Hydrate vs. Anhydrous Forms
  • The hydrate form (CAS 1184978-48-0) demonstrates higher aqueous solubility compared to the anhydrous analogue (CAS 159691-33-5), making it preferable for formulations requiring rapid dissolution. However, the anhydrous form exhibits greater thermal stability (~240°C decomposition vs. ~200°C for the hydrate) .
Deuterated and Isotopic Variants
  • Tolperisone 4-Carboxylic Acid-d10 HCl Hydrate (CAS 1346603-66-4) incorporates deuterium at the piperidine ring, reducing metabolic degradation in vivo. This modification is critical for tracer studies in pharmacokinetics .

Biological Activity

4-(1-Piperidinylmethyl)benzoic acid hydrate, with the molecular formula C13H19NO3 and a molecular weight of approximately 237.3 g/mol, is a benzoic acid derivative characterized by its piperidinylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity, acting as an agonist or antagonist in various signaling pathways.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. For example, related compounds have demonstrated IC50 values ranging from 3.0 μM to 10 μM against these cell lines, suggesting potential efficacy in cancer treatment .

Enzyme Inhibition

The compound has been implicated in enzyme inhibition studies, particularly against cholinesterases. It has been compared to standard inhibitors like donepezil, showing promising results in terms of inhibitory potency . The specific interactions and binding affinities require further investigation to fully elucidate its potential as a therapeutic agent.

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzoic acid, including this compound, may also possess antimicrobial properties. The compound's structural similarity to other known antimicrobial agents indicates a potential for effectiveness against various microbial strains .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activities
4-(1-Pyrrolidinylmethyl)benzoic acidBenzoic Acid DerivativeAnticancer activity
4-(1-Morpholinylmethyl)benzoic acidBenzoic Acid DerivativeEnzyme inhibition
4-(1-Piperazinylmethyl)benzoic acidBenzoic Acid DerivativeAntimicrobial properties

The unique piperidinyl group in this compound distinguishes it from other similar compounds, potentially enhancing its biological activities and applications in drug development.

Study on Antitumor Activity

A study focused on the synthesis and biological evaluation of benzoic acid derivatives highlighted the anticancer potential of compounds structurally related to this compound. The results indicated significant growth inhibition in human cancer cell lines, with further exploration into the mechanisms underlying this activity .

Enzyme Interaction Studies

Another research effort investigated the interaction of similar compounds with cholinesterase enzymes. The findings suggested that modifications to the benzoic acid structure could enhance inhibitory effects, positioning this compound as a candidate for further exploration in neurodegenerative disease treatments .

Q & A

Q. How can researchers synthesize and characterize 4-(1-Piperidinylmethyl)benzoic acid hydrate with high purity?

  • Methodological Answer : Synthesis typically involves coupling piperidine derivatives with benzoic acid precursors under controlled conditions. For characterization:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the piperidinylmethyl linkage and hydrate formation.
  • High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
  • Melting Point Analysis : Compare observed values with literature data (e.g., structurally similar compounds like 3-(4-Methylpiperazin-1-yl)benzoic acid melt at 187–190°C) .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC with UV Detection : Utilize a C18 column and a mobile phase adjusted to pH 4.6 (sodium acetate/acetic acid buffer) for optimal separation of hydrophilic impurities .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and detect hydrate stability under ionization conditions.
  • Karl Fischer Titration : Quantify water content to verify hydrate stoichiometry .

Q. How can researchers optimize reaction conditions for synthesizing this compound using statistical design of experiments (DoE)?

  • Methodological Answer :
  • Factorial Design : Test variables like temperature, solvent polarity, and catalyst loading. For example, a 23^3 factorial design reduces trial numbers while identifying interactions between factors.
  • Response Surface Methodology (RSM) : Model yield or purity as a function of critical parameters (e.g., reaction time, pH) to pinpoint optimal conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR or HPLC) be resolved during characterization?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, hydrate water signals in NMR may overlap with solvent peaks; use D2_2O exchange experiments to isolate them.
  • Impurity Profiling : Employ LC-MS to identify byproducts (e.g., unreacted precursors or hydrolysis derivatives) that may co-elute in HPLC .

Q. What computational strategies are effective for predicting reaction pathways and intermediate stability in the synthesis of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for piperidinylmethylation steps.
  • Reaction Path Search Algorithms : Apply tools like the Artificial Force Induced Reaction (AFIR) method to explore plausible mechanistic routes and validate with experimental kinetics .

Q. How can researchers address low yields during purification of this compound?

  • Methodological Answer :
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance hydrate crystal formation. Monitor supersaturation levels to avoid oiling-out, a common issue with polar intermediates .
  • Membrane Separation Technologies : Explore nanofiltration or reverse osmosis to concentrate the product while removing low-molecular-weight impurities .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and observed melting points?

  • Methodological Answer :
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect hydrate vs. anhydrous forms. For example, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride has distinct thermal profiles .
  • Hydrate Stability Studies : Conduct dynamic vapor sorption (DVS) to assess water loss under varying humidity, which may alter melting behavior .

Methodological Tables

Q. Table 1: Recommended HPLC Conditions for Purity Analysis

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseMethanol:Buffer (65:35), pH 4.6
Buffer CompositionSodium acetate + sodium 1-octanesulfonate
Flow Rate1.0 mL/min

Q. Table 2: Critical Factors for DoE in Synthesis Optimization

FactorRange TestedResponse Variable
Reaction Temperature60–100°CYield (%)
Solvent PolarityEthanol to DMFPurity (HPLC %)
Catalyst Loading0.5–2.0 mol%Reaction Time

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